molecular formula C17H17NO3 B4853872 4-{[(3,4-dimethylphenyl)acetyl]amino}benzoic acid

4-{[(3,4-dimethylphenyl)acetyl]amino}benzoic acid

Cat. No. B4853872
M. Wt: 283.32 g/mol
InChI Key: PZIJZNLMQVFCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3,4-dimethylphenyl)acetyl]amino}benzoic acid is a chemical compound that is commonly referred to as DABA. It is a derivative of benzoic acid and has been extensively used in scientific research for its wide range of applications. DABA is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of DABA is not fully understood. However, it has been suggested that DABA can interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. DABA can also undergo protonation and deprotonation, which can affect its fluorescence properties.
Biochemical and Physiological Effects:
DABA has been shown to have low toxicity and is not known to have any significant physiological effects. However, it has been reported that DABA can inhibit the growth of certain bacterial strains. DABA has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of DABA is its fluorescent properties, which make it a useful tool for the detection of proteins and nucleic acids. DABA is also relatively easy to synthesize and purify. However, one of the limitations of DABA is its sensitivity to pH, which can affect its fluorescence properties. DABA can also be affected by other environmental factors such as temperature and solvent polarity.

Future Directions

There are several future directions for the use of DABA in scientific research. One potential application is in the development of biosensors for the detection of specific biomolecules. DABA can also be used as a precursor for the synthesis of new pharmaceuticals and agrochemicals. In addition, further research is needed to fully understand the mechanism of action of DABA and its interactions with proteins and nucleic acids.
Conclusion:
In conclusion, 4-{[(3,4-dimethylphenyl)acetyl]amino}benzoic acid is a chemical compound that has been extensively used in scientific research for its wide range of applications. It is commonly used as a fluorescent probe for the detection of proteins and nucleic acids and has been shown to have antioxidant properties. While there are limitations to its use, DABA remains a valuable tool for scientific research and has several potential future applications.

Scientific Research Applications

DABA has been extensively used in scientific research for its wide range of applications. It is commonly used as a fluorescent probe for the detection of proteins and nucleic acids. DABA can also be used as a pH-sensitive dye for the measurement of intracellular pH. In addition, DABA has been used as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

4-[[2-(3,4-dimethylphenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-3-4-13(9-12(11)2)10-16(19)18-15-7-5-14(6-8-15)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIJZNLMQVFCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3,4-Dimethylphenyl)acetyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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